molecular formula C27H20N4O9 B15042142 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(3-nitro-5-phenoxyphenyl)propanamide

3-[4-(3,5-dinitrophenoxy)phenyl]-N-(3-nitro-5-phenoxyphenyl)propanamide

Cat. No.: B15042142
M. Wt: 544.5 g/mol
InChI Key: YBXHNOAKSLRXGU-UHFFFAOYSA-N
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Description

3-[4-(3,5-dinitrophenoxy)phenyl]-N-(3-nitro-5-phenoxyphenyl)propanamide is a complex organic compound characterized by the presence of multiple nitro and phenoxy groups

Preparation Methods

The synthesis of 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(3-nitro-5-phenoxyphenyl)propanamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the phenoxy and nitro-substituted benzene derivatives, followed by their coupling through amide bond formation. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these parameters to achieve large-scale synthesis with high purity and yield .

Chemical Reactions Analysis

3-[4-(3,5-dinitrophenoxy)phenyl]-N-(3-nitro-5-phenoxyphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy groups can undergo nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. .

Scientific Research Applications

3-[4-(3,5-dinitrophenoxy)phenyl]-N-(3-nitro-5-phenoxyphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(3-nitro-5-phenoxyphenyl)propanamide involves its interaction with specific molecular targets. The nitro and phenoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Similar compounds to 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(3-nitro-5-phenoxyphenyl)propanamide include other nitro and phenoxy-substituted benzene derivatives. These compounds share structural similarities but may differ in their reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H20N4O9

Molecular Weight

544.5 g/mol

IUPAC Name

3-[4-(3,5-dinitrophenoxy)phenyl]-N-(3-nitro-5-phenoxyphenyl)propanamide

InChI

InChI=1S/C27H20N4O9/c32-27(28-19-12-20(29(33)34)15-25(13-19)39-23-4-2-1-3-5-23)11-8-18-6-9-24(10-7-18)40-26-16-21(30(35)36)14-22(17-26)31(37)38/h1-7,9-10,12-17H,8,11H2,(H,28,32)

InChI Key

YBXHNOAKSLRXGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)CCC3=CC=C(C=C3)OC4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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